2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves a multi-step process:
Formation of 2-chloro-4-formylphenol: This can be achieved through the chlorination of 4-formylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Synthesis of 2-(2-chloro-4-formylphenoxy)acetic acid: The 2-chloro-4-formylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid derivative.
Amidation Reaction: The final step involves the reaction of 2-(2-chloro-4-formylphenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.
Reduction: 2-(2-chloro-4-hydroxymethylphenoxy)-N-(4-fluorophenyl)acetamide.
Substitution: 2-(2-amino-4-formylphenoxy)-N-(4-fluorophenyl)acetamide (if amine is used as nucleophile).
Scientific Research Applications
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and chloro groups could play a role in binding interactions, while the fluorophenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-formylphenoxy)-N-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both a chloro and a fluorophenyl group, which can influence its reactivity and interactions in various applications. The combination of these functional groups may provide distinct advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYNJPHNQBKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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